Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Overview
Description
Isoxazole derivatives, including Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, are notable for their versatile applications in organic synthesis, pharmaceuticals, and agrochemicals. Their structural diversity and reactivity allow for the development of various synthetic methodologies and the exploration of novel chemical properties and applications.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions and substitutions. For example, an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate demonstrates the typical approach to synthesizing substituted isoxazoles, starting from ethyl acetoacetate and involving reactions with chloroacetyl chloride and hydroxylamine hydrochloride (Moorthie et al., 2007). This method showcases the versatility of starting materials and reagents in synthesizing isoxazole derivatives.
Molecular Structure Analysis
The structural analysis of isoxazole derivatives, including X-ray diffraction and NMR spectroscopy, reveals detailed insights into their molecular geometry, bonding, and electron distribution. For instance, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate provides valuable information on the arrangement of atoms and the presence of intramolecular hydrogen bonds, which can influence the compound's reactivity and interactions (Marjani, 2013).
Chemical Reactions and Properties
Isoxazole derivatives engage in a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions are pivotal for further functionalization and the synthesis of complex molecules. The reactivity of the isoxazole ring towards different reagents opens avenues for synthesizing a wide array of compounds with diverse biological and chemical properties.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure and substituents on the isoxazole ring, affecting their behavior in chemical syntheses and applications.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental for understanding their behavior in organic reactions. Studies on the bromination of methyl groups in isoxazole derivatives, for example, highlight the influence of substituents on the reactivity and selectivity of the bromination process, which is essential for the synthesis of functionalized isoxazoles (Roy et al., 2004).
Scientific Research Applications
Lateral Lithiation and Prodrugs for Neurotransmitters
A study by Burkhart et al. (2001) in "Tetrahedron" improved the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. This process facilitated the creation of 5-functionalized 3-isoxazolyl carboxylic acid derivatives, which are useful as prodrugs for AMPA glutamate neurotransmitters (Burkhart et al., 2001).
Synthesis of Potential Glycine Site Antagonists
Fabio and Pentassuglia (1998) in "Synthetic Communications" developed a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, leading to efficient preparation of thiazole derivatives with potential as glycine site antagonists (Fabio & Pentassuglia, 1998).
Synthesis of Tri- and Tetra-cyclic Heterocycles
According to Allin et al. (2005) in "Tetrahedron," 2-(2-Bromophenyl)ethyl groups, similar to the bromoacetyl group in the compound , can be used as building blocks for radical cyclization onto azoles, enabling the synthesis of complex heterocycles, potentially useful for solid phase resins (Allin et al., 2005).
Applications in Pharmaceuticals and Nutraceuticals
Kusakiewicz-Dawid et al. (2007) in "Chemical & Pharmaceutical Bulletin" discussed the promising structural and spectroscopic properties of acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, indicating potential applications in pharmaceuticals and nutraceuticals (Kusakiewicz-Dawid et al., 2007).
Safety And Hazards
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZRQOTADGHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371314 | |
Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
CAS RN |
104776-74-1 | |
Record name | ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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